3-(methylsulfanyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(Methylsulfanyl)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.72 g/mol . It is a derivative of benzenesulfonyl chloride, where a methylsulfanyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-(methylsulfanyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by the oxidation of the methylsulfanyl group.
Scientific Research Applications
3-(Methylsulfanyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The methylsulfanyl group can undergo oxidation, further diversifying its reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-(Trifluoromethyl)benzene-1-sulfonyl Chloride: Contains a trifluoromethyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness
3-(Methylsulfanyl)benzene-1-sulfonyl chloride is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and allows for the formation of a wider range of products compared to its analogs .
Properties
IUPAC Name |
3-methylsulfanylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUQEVOIQNUKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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